molecular formula C7H11N3O2 B2936914 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid CAS No. 1514661-11-0

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid

Cat. No.: B2936914
CAS No.: 1514661-11-0
M. Wt: 169.184
InChI Key: WGYZGVOXVOBBJF-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the reaction of 1-methyl-1H-pyrazole with 3-bromopropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-5-6(4-9-10)8-3-2-7(11)12/h4-5,8H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZGVOXVOBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514661-11-0
Record name 3-[(1-methyl-1H-pyrazol-4-yl)amino]propanoic acid
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